S-(3-Aminopropyl)-D-cysteine
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Overview
Description
S-(3-Aminopropyl)-D-cysteine: is a compound that features a unique combination of an amino group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Aminopropyl)-D-cysteine typically involves the reaction of D-cysteine with 3-aminopropyl reagents under controlled conditions. One common method includes the use of 3-aminopropyltriethoxysilane in the presence of a catalyst such as hydrochloric acid or trifluoromethanesulfonic acid . The reaction is carried out at room temperature, and the product is purified through various chromatographic techniques.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrolytic polycondensation processes. These processes are optimized to increase yield and purity, often using advanced techniques such as continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions: S-(3-Aminopropyl)-D-cysteine undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
S-(3-Aminopropyl)-D-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein structure and function due to its ability to form disulfide bonds.
Medicine: Investigated for its potential therapeutic effects, including its role in drug delivery systems.
Industry: Utilized in the production of nanomaterials and as a functionalizing agent for various surfaces
Mechanism of Action
The mechanism of action of S-(3-Aminopropyl)-D-cysteine involves its interaction with various molecular targets:
Molecular Targets: Proteins and enzymes that contain reactive thiol groups.
Pathways Involved: The compound can modulate redox states and participate in the formation and breaking of disulfide bonds, affecting protein folding and stability.
Comparison with Similar Compounds
3-Aminopropyltriethoxysilane: Used in surface functionalization and nanomaterial synthesis.
3-Aminopropyltrimethoxysilane: Similar applications but with different solubility and reactivity profiles.
N-(2-Aminoethyl)-3-aminopropyltriethoxysilane: Contains an additional amino group, offering different functionalization capabilities
Uniqueness: S-(3-Aminopropyl)-D-cysteine is unique due to its combination of an amino group and a thiol group, allowing it to participate in a broader range of chemical reactions and interactions compared to its analogs.
Properties
CAS No. |
2185811-16-7 |
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Molecular Formula |
C6H14N2O2S |
Molecular Weight |
178.26 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-aminopropylsulfanyl)propanoic acid |
InChI |
InChI=1S/C6H14N2O2S/c7-2-1-3-11-4-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m1/s1 |
InChI Key |
KLGFHUHSBPGOAU-RXMQYKEDSA-N |
Isomeric SMILES |
C(CN)CSC[C@H](C(=O)O)N |
Canonical SMILES |
C(CN)CSCC(C(=O)O)N |
Origin of Product |
United States |
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